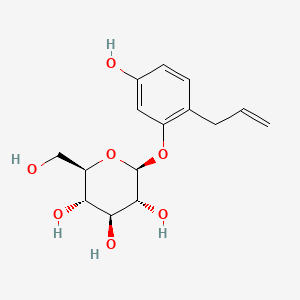
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is a phenylpropanoid glycoside, a type of compound commonly found in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside typically involves the glycosylation of 2, 4-dihydroxy-allylbenzene with a suitable glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods: The use of biocatalysts or enzymatic methods may also be explored for more sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the behavior of phenylpropanoid glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Its phenylpropanoid structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2, 4-Dihydroxybenzaldehyde: Shares the phenylpropanoid structure but lacks the glucopyranoside moiety.
2, 4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of the allyl group.
2, 4-Dihydroxy-allylbenzene: Lacks the glucopyranoside moiety but shares the allylbenzene structure.
Uniqueness: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is unique due to its combination of phenylpropanoid and glucopyranoside structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C15H20O7 |
|---|---|
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-hydroxy-2-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O7/c1-2-3-8-4-5-9(17)6-10(8)21-15-14(20)13(19)12(18)11(7-16)22-15/h2,4-6,11-20H,1,3,7H2/t11-,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
ANCSIDCBACHRNC-UXXRCYHCSA-N |
Isomerische SMILES |
C=CCC1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C=CCC1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
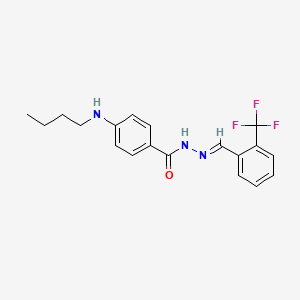
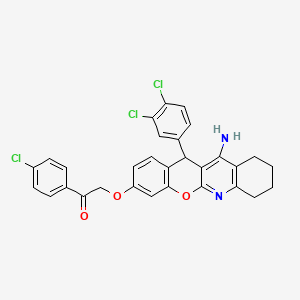
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
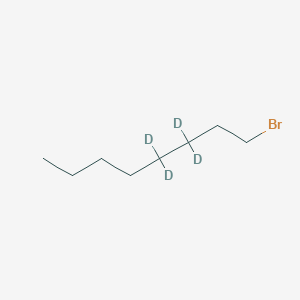
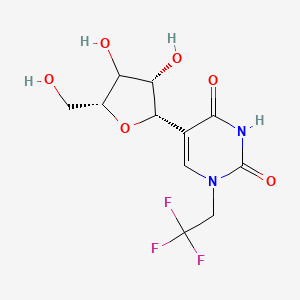

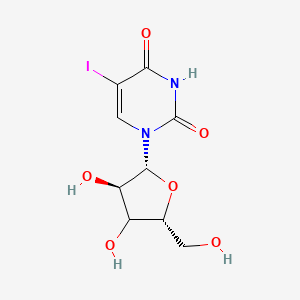
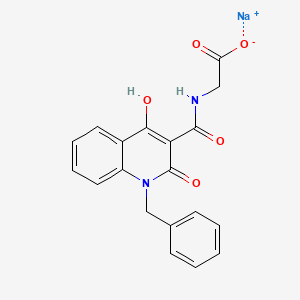
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)


